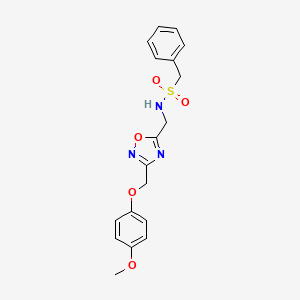

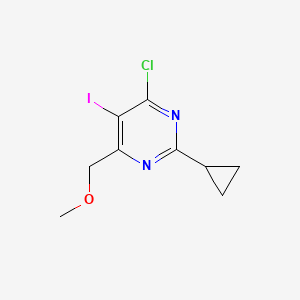

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

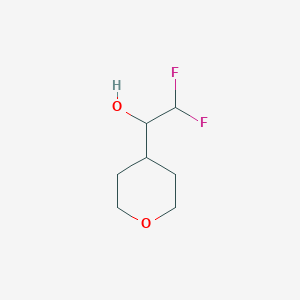

The compound N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a structurally complex molecule that may be related to the family of sulfonamides, which are known for their various biological activities. The presence of the 1,2,4-oxadiazole ring suggests potential for anti-inflammatory and anti-cancer properties, as similar structures have been synthesized for these purposes .

Synthesis Analysis

The synthesis of related compounds involves the use of sodium borohydride reduction of corresponding substituted N-(benzoylimino) derivatives in absolute ethanol . Although the specific synthesis of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide is not detailed in the provided papers, it is likely that a similar strategy could be employed, possibly involving a key intermediate that features the 1,2,4-oxadiazole moiety.

Molecular Structure Analysis

The molecular structure of this compound would include a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. This structure is known to confer a range of biological activities. The methoxyphenoxy and phenylmethanesulfonamide groups attached to this core structure could influence the molecule's overall properties, such as its electronic distribution, polarity, and potential interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide are not described in the provided papers, compounds with similar structures have been used in asymmetric cyclopropanation reactions . These reactions are catalyzed by rhodium complexes and are highly diastereoselective and enantioselective. The presence of electron-withdrawing and electron-donating groups on the molecule can significantly affect the outcome of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in organic solvents, given the presence of both polar (sulfonamide, oxadiazole) and nonpolar (phenyl, methoxyphenoxy) groups. The molecule's stability, melting point, and boiling point would be influenced by the rigidity of the oxadiazole ring and the bulkiness of the substituents. The electronic properties, such as the dipole moment and the potential for hydrogen bonding, would be critical in determining its interaction with biological systems.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Serotonin Receptor Antagonism

A study by Liao et al. (2000) synthesized and evaluated a series of new analogues, including compounds related to the mentioned chemical structure, as potent and selective 5-HT(1B/1D) antagonists. These compounds exhibited pronounced effects in reducing serotonin release, potentially augmenting the effects of SSRIs and could be explored for treating various neurological disorders (Liao et al., 2000).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) reported on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yield. These features indicate significant potential for application in photodynamic therapy, a promising approach for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Applications in Drug Metabolism Studies

- Biocatalysis in Drug Metabolism: Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, underscoring the utility of microbial systems in generating metabolites for drug metabolism studies. This approach facilitates the structural characterization of drug metabolites, which is crucial for understanding drug efficacy and safety (Zmijewski et al., 2006).

Chemical Synthesis and Characterization

New Synthesis Routes for Organic Compounds

The development of new synthetic routes for organic compounds, including those with 1,3,4-oxadiazole rings, has broad implications in materials science and organic chemistry. Studies like the one by Beney et al. (1998) contribute to this field by providing novel methodologies for synthesizing complex organic structures (Beney, Boumendjel, & Mariotte, 1998).

Antimicrobial and Antifungal Agents

Research into the antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives, as explored by Ahsan et al. (2018), indicates potential for these compounds in developing new treatments for infections. This research highlights the importance of chemical derivatives in medical applications, particularly in addressing drug resistance (Ahsan et al., 2018).

Eigenschaften

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-24-15-7-9-16(10-8-15)25-12-17-20-18(26-21-17)11-19-27(22,23)13-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOHCNWTMPBZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)

![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/no-structure.png)

![2,2,7,7-tetramethyl-N-(3-oxo-3-(thiazol-2-ylamino)propyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2551258.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)

![2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2551270.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2551273.png)